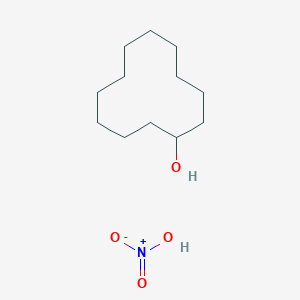![molecular formula C22H26N4O B14595827 N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea CAS No. 61220-12-0](/img/structure/B14595827.png)
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylurea group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions often include stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
化学反应分析
Types of Reactions
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or the phenylurea group.
Substitution: The phenylurea group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the phenylurea group can produce amine derivatives.
科学研究应用
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the piperidine ring and phenylurea group can modulate enzyme activity and protein-protein interactions . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety and is used for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with an indole moiety, studied for its potential antiviral and anti-inflammatory activities.
Uniqueness
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is unique due to its combination of an indole moiety, a piperidine ring, and a phenylurea group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a variety of biological activities.
属性
CAS 编号 |
61220-12-0 |
|---|---|
分子式 |
C22H26N4O |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C22H26N4O/c27-22(24-18-6-2-1-3-7-18)25-19-11-14-26(15-12-19)13-10-17-16-23-21-9-5-4-8-20(17)21/h1-9,16,19,23H,10-15H2,(H2,24,25,27) |
InChI 键 |
HGCMJFYLVUNBAE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
